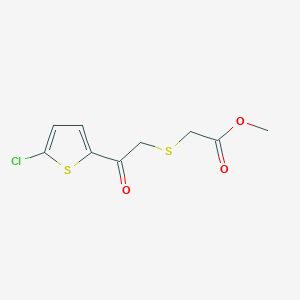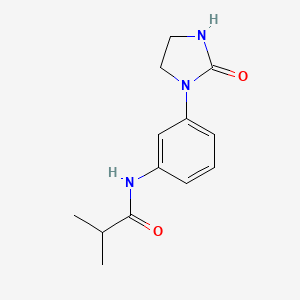![molecular formula C11H17FO5 B14901804 Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate: is a complex organic compound characterized by its unique structural features, including a fluoromethyl group and a tetrahydrofuro[3,4-d][1,3]dioxol ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as fluorinated polymers.
作用機序
The mechanism of action of Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the tetrahydrofuro[3,4-d][1,3]dioxol ring system can provide stability and rigidity to the molecule.
類似化合物との比較
Similar Compounds
- Methyl 3-[(3aS,4R,8aR)-4-acetyl-2,2-dimethylhexahydro-3aH-cyclohepta[d][1,3]dioxol-3a-yl]acrylate
- 3-[(3aS,4R,9bS)-4-(hydroxymethyl)-5-methyl-1-(2-methylphenyl)sulfonyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-8-yl]benzonitrile
Uniqueness
Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate stands out due to its fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydrofuro[3,4-d][1,3]dioxol ring system also imparts unique structural and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C11H17FO5 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
methyl 2-[(3aS,4S,6R,6aS)-4-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate |
InChI |
InChI=1S/C11H17FO5/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10H,4-5H2,1-3H3/t6-,7-,9+,10-/m1/s1 |
InChIキー |
ABAOXKJFZCDLCB-GTDKDYCYSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)CF)CC(=O)OC)C |
正規SMILES |
CC1(OC2C(OC(C2O1)CF)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


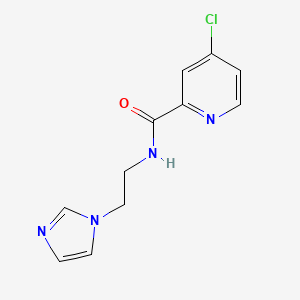
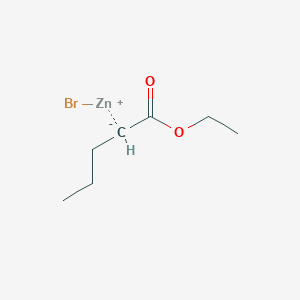

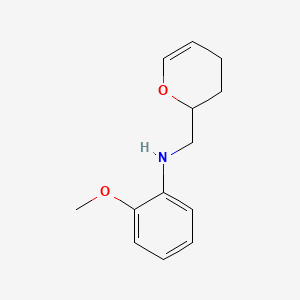

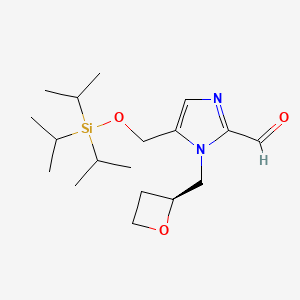
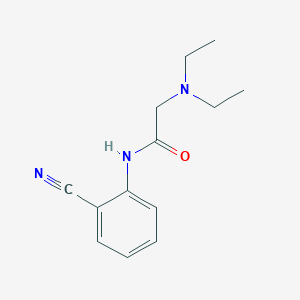
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
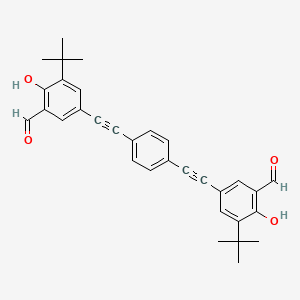

![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
